molecular formula C10H18OSi B14405940 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol CAS No. 87655-77-4

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol

Cat. No.: B14405940
CAS No.: 87655-77-4
M. Wt: 182.33 g/mol
InChI Key: ODQOMMRZYHBBNE-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is an organic compound with the molecular formula C10H18OSi . This compound features a heptatriene backbone with a hydroxyl group at the fourth position and a trimethylsilyl group at the third position. It is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol typically involves the reaction of heptatriene derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 3-(Trimethylsilyl)hepta-1,2,5-trien-4-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

87655-77-4

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

InChI

InChI=1S/C10H18OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h6,8-9,11H,2H2,1,3-5H3

InChI Key

ODQOMMRZYHBBNE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(=C=C)[Si](C)(C)C)O

Origin of Product

United States

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